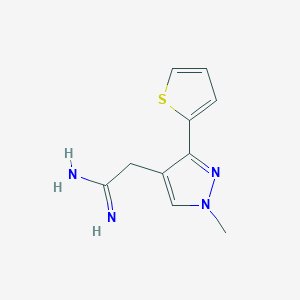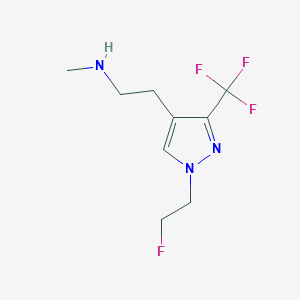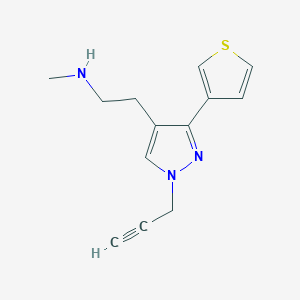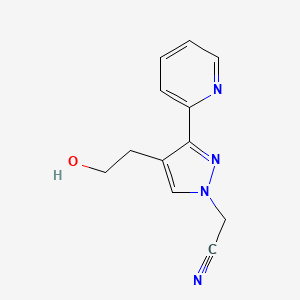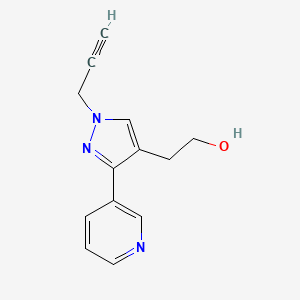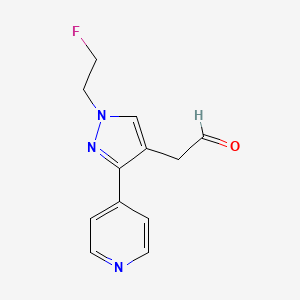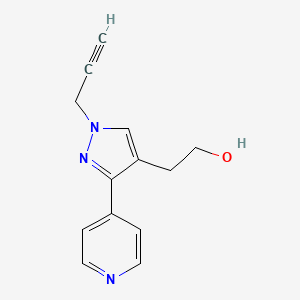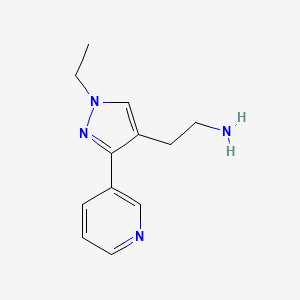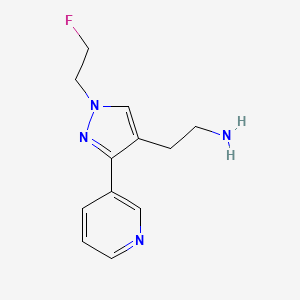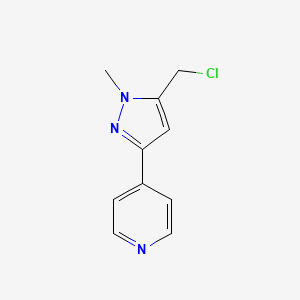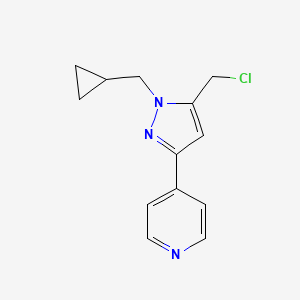
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, also known as CMCPP, is an organic compound that has been studied for its potential applications in medicinal and scientific research. CMCPP has been found to have a wide variety of biological and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
This compound is utilized in the synthesis of various pharmaceutical compounds. Its structure is conducive to forming the backbone of multiple drugs, particularly those that may interact with the central nervous system or serve as inhibitors for specific enzymes or receptors .
Development of Neonicotinoid Compounds
Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine. The compound can be used to synthesize new neonicotinoid compounds, potentially leading to more effective pest control solutions in agriculture .
Anti-Microbial Applications
Pyridine derivatives, including the one mentioned, have been studied for their anti-microbial properties. They can be structured to target specific microbial pathways and are valuable in the development of new antibiotics .
Anti-Cancer Research
The pyridine moiety is a common feature in many anti-cancer drugs. This compound could be a precursor in synthesizing novel anti-cancer agents, especially those targeting specific cancer cell lines or tumors .
Anti-Malarial Agents
Compounds with a pyridine ring have shown promise in the treatment of malaria. They can be designed to interfere with the life cycle of the Plasmodium parasite, offering a potential pathway for new anti-malarial medications .
Anti-Cholinesterase Inhibitors
As an inhibitor, this compound could be used to treat diseases like Alzheimer’s by preventing the breakdown of the neurotransmitter acetylcholine, thus improving the communication between nerve cells .
Gene Delivery Systems
Pyridinium salts, which can be derived from this compound, have applications in gene therapy. They can be used to create vectors that deliver genetic material into cells, a crucial step in treating genetic disorders .
Material Science
The compound’s derivatives can be applied in material science, particularly in creating novel materials with specific electrical or mechanical properties, useful in electronics and nanotechnology .
Eigenschaften
IUPAC Name |
4-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJVECGKFXFLHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



